molecular formula C8H11N3O3 B7771106 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol CAS No. 25948-15-6

2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol

Cat. No.: B7771106
CAS No.: 25948-15-6
M. Wt: 197.19 g/mol
InChI Key: JMCDFZGHBZLEAP-UHFFFAOYSA-N
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Description

2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.195 g/mol . It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an ethanol moiety through a methylated amino group.

Preparation Methods

The synthesis of 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol typically involves the nitration of 2-methylpyridine followed by subsequent reactions to introduce the amino and ethanol groups. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethanol moiety can participate in substitution reactions to form esters or ethers.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol, with the molecular formula C8H11N3O3 and a molecular weight of 197.195 g/mol, is a versatile compound used in various scientific fields including chemistry, biology, and medicine. Its unique structure allows it to participate in numerous chemical reactions, making it an important intermediate in organic synthesis and a focus of biological research.

Chemical Properties and Reactions

The compound undergoes several key chemical reactions:

  • Oxidation : The nitro group can be reduced to an amino group, enhancing its reactivity.
  • Reduction : It can be reduced to form different derivatives, expanding its application potential.
  • Substitution : The ethanol moiety can participate in substitution reactions, allowing for the formation of esters or ethers.

Chemistry

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds . Its ability to undergo diverse reactions makes it valuable for creating complex molecules in laboratory settings.

Biology

In biological research, this compound is studied for its potential biological activities . It interacts with biomolecules and enzymes, which could lead to significant findings in pharmacology and biochemistry. For instance, its interactions with specific proteins may elucidate mechanisms of action relevant to drug development .

Medicine

Research is ongoing to explore its therapeutic applications , particularly in developing new pharmaceutical agents. Its structural properties suggest that it may have utility in treating various conditions by acting on specific biological targets .

Industry

In industrial applications, this compound is used in the production of dyes, pigments , and other specialty chemicals. Its chemical stability and reactivity make it suitable for various manufacturing processes .

Case Studies and Research Findings

  • Thermolabile Protecting Groups : A study investigated N-(2-pyridyl) aminoethyl alcohols as precursors for thermolabile protecting groups in organic synthesis. This research highlighted the utility of pyridine derivatives like this compound in synthesizing compounds with specific protective functionalities .
  • HPLC Analysis : The compound has been successfully analyzed using high-performance liquid chromatography (HPLC), demonstrating its potential for purification and analysis in pharmacokinetic studies. The separation method employed was efficient for isolating impurities, indicating its relevance in drug formulation processes .
  • Synthesis Improvement : Recent advancements have been made in synthesizing this compound from simpler precursors, showcasing improved yields and reaction conditions that facilitate further research applications .

Mechanism of Action

The mechanism of action of 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, and the compound can interact with enzymes and other proteins, leading to various biological effects .

Biological Activity

2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The structure of this compound includes a nitro group and a pyridine ring, both of which are known to contribute to biological activity. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Antimicrobial Activity

Research indicates that compounds containing nitro groups, such as this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of nitropyridine derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus0.12
Escherichia coli0.25
Pseudomonas aeruginosa0.50
Klebsiella pneumoniae0.75

These results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria, which is crucial for its potential use in treating infections.

Anticancer Activity

The anticancer properties of nitropyridine derivatives have also been investigated. A recent study demonstrated that derivatives similar to this compound showed significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The findings are summarized in Table 2.

Table 2: Cytotoxicity of Nitropyridine Derivatives

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)20
U87 MG (Glioblastoma)25

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound may be effective against certain cancer types, warranting further investigation.

The mechanism by which this compound exerts its biological effects is believed to involve the formation of reactive oxygen species (ROS) upon reduction of the nitro group. This process can lead to oxidative stress within bacterial and cancer cells, ultimately resulting in cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a formulation containing this compound against skin infections caused by Staphylococcus aureus. The results showed a significant reduction in bacterial load after treatment.
  • Case Study on Anticancer Properties : In vitro studies on MCF-7 breast cancer cells treated with varying concentrations of the compound revealed dose-dependent cytotoxicity, supporting its potential as an anticancer agent.

Properties

IUPAC Name

2-[methyl-(5-nitropyridin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-10(4-5-12)8-3-2-7(6-9-8)11(13)14/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCDFZGHBZLEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180617
Record name 2-(N-Methyl-N-(5-nitro-2-pyridyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25948-15-6
Record name 2-[Methyl(5-nitro-2-pyridinyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25948-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(N-Methyl-N-(5-nitro-2-pyridyl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025948156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(N-Methyl-N-(5-nitro-2-pyridyl)amino)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture of 154 g (1 mole) of 2-methoxy-5-nitropyridine, 90 g (1.2 mole) of N-methylethanolamine and 200 ml of water is heated to reflux for 8 hours with stirring. After cooling, the solid substance is filtered off with suction, washed with water and is then dried in the vacuum. An intensively yellow dyed product is obtained with a melting point of 83°-4° C. and in a yield of 78% of theory.
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